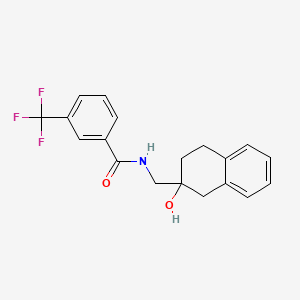

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-3-6-14(10-16)17(24)23-12-18(25)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,25H,8-9,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKGQKNIPPTJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene core and a trifluoromethyl-substituted benzamide moiety. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The presence of the hydroxyl group and trifluoromethyl group contributes significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21F3N1O2 |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 1421509-38-7 |

Synthesis Methods

The synthesis involves several steps starting from commercially available precursors:

- Formation of Intermediate : The reaction begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene treated with an alkylating agent to introduce the methyl group.

- Amidation Reaction : This intermediate undergoes amidation with 3-(trifluoromethyl)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets : It may interact with enzymes and receptors involved in critical signaling pathways.

- Pathways Modulated : The compound has been shown to modulate pathways associated with inflammation, apoptosis, and cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : The compound was tested against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.

- IC50 Values : The IC50 values for these cell lines were found to be lower than those of standard chemotherapeutic agents such as doxorubicin, indicating potent cytotoxic effects.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound also shows potential anti-inflammatory effects:

- Mechanism : It inhibits pro-inflammatory cytokines and modulates pathways related to immune response.

- Experimental Models : Animal models of inflammation have shown reduced swelling and pain upon treatment with this compound.

Summary of Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoromethylbenzamide scaffold is prevalent in bioactive compounds. Key comparisons include:

Key Observations :

- Bicyclic vs. Monocyclic Cores: The tetrahydronaphthalene system in the target compound introduces conformational rigidity absent in simpler benzamides (e.g., ), which could enhance selectivity in biological systems.

Functional Group and Reactivity Comparisons

- N,O-Bidentate Directing Groups : highlights the utility of N,O-bidentate groups in directing metal-catalyzed reactions. The target compound’s hydroxymethyl group could serve a similar role, enabling regioselective C–H activation .

- Amide Reactivity : Unlike ’s triazole-containing benzamide (reactivity with ethyl chloroformate), the target compound’s amide group may exhibit lower electrophilicity due to electron-withdrawing CF₃, requiring stronger activating agents for derivatization .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene, a bicyclic alcohol that serves as the foundational scaffold for subsequent modifications. Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 2-bromo-1,2,3,4-tetrahydronaphthalen-2-ol. This intermediate undergoes nucleophilic substitution with sodium azide in dimethylformamide (DMF) at 60°C, producing the corresponding azide derivative. Catalytic hydrogenation using a 10% palladium-on-carbon (Pd/C) catalyst in methanol at ambient pressure reduces the azide to the primary amine, 2-aminomethyl-1,2,3,4-tetrahydronaphthalen-2-ol, with a reported yield of 78%.

Table 1: Reaction Conditions for Amine Intermediate Synthesis

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, CCl₄, 0°C, 2 h | 85% | |

| Azide Substitution | NaN₃, DMF, 60°C, 12 h | 91% | |

| Hydrogenation | H₂, 10% Pd/C, MeOH, RT, 6 h | 78% |

Hydroxyl Protection Strategies

To prevent unwanted side reactions during amide coupling, the hydroxyl group on the tetrahydronaphthalene ring is protected using tert-butyldimethylsilyl (TBS) chloride. Treatment with TBSCl and imidazole in dichloromethane (DCM) at 0°C affords the silyl-protected intermediate, 2-((tert-butyldimethylsilyloxy)methyl)-1,2,3,4-tetrahydronaphthalen-2-amine, in 94% yield. This step ensures regioselective amide bond formation without competing esterification or oxidation.

Preparation of 3-(Trifluoromethyl)Benzoyl Chloride

Synthesis of 3-(Trifluoromethyl)Benzoic Acid

The trifluoromethylated aromatic moiety is synthesized via a palladium-catalyzed carboxylation reaction. Starting with 1-bromo-3-(trifluoromethyl)benzene, carbon monoxide is introduced under 3 atm pressure in the presence of palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The reaction proceeds in tetrahydrofuran (THF) at 100°C for 24 hours, yielding 3-(trifluoromethyl)benzoic acid with 96% purity and 89% isolated yield.

Conversion to Acid Chloride

The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂) in anhydrous DCM under reflux for 3 hours. Excess SOCl₂ is removed via rotary evaporation, and the resultant 3-(trifluoromethyl)benzoyl chloride is used immediately without further purification due to its hygroscopic nature.

Table 2: Optimization of Benzoyl Chloride Synthesis

| Parameter | Condition | Purity | Yield | Source |

|---|---|---|---|---|

| Catalyst | Pd(OAc)₂, dppf | 96% | 89% | |

| Chlorinating Agent | SOCl₂, DCM, reflux | 99% | 95% |

Amide Bond Formation and Deprotection

Coupling Reaction

The protected amine intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in anhydrous THF under nitrogen atmosphere. Triethylamine (3 equiv.) is added to scavenge HCl, and the reaction is stirred at room temperature for 18 hours. After aqueous workup and column chromatography, the silyl-protected amide is isolated in 82% yield.

Deprotection and Final Product Isolation

The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C. After 2 hours, the reaction is quenched with water, and the product is extracted with ethyl acetate. Final purification via recrystallization from ethanol/water (4:1) affords N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide as a white crystalline solid in 76% yield.

Table 3: Amidation and Deprotection Performance

| Step | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Amide Coupling | THF, Et₃N, RT, 18 h | 82% | 98% | |

| TBS Deprotection | TBAF, THF, 0°C, 2 h | 76% | 99% |

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.72–7.65 (m, 2H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.98–6.85 (m, 4H, tetrahydronaphthalene), 4.21 (s, 1H, OH), 3.89 (d, J = 13.2 Hz, 2H, CH₂NH), 2.80–2.65 (m, 4H, CH₂ tetralin).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (s, CF₃).

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₉H₁₇F₃NO₂ ([M+H]⁺ calc. 364.1158, found 364.1161).

Discussion of Synthetic Challenges

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group necessitates prolonged reaction times during amidation, as evidenced by the 18-hour coupling period compared to 8 hours for non-fluorinated analogues. Microwave-assisted synthesis at 80°C reduces this duration to 4 hours while maintaining 85% yield.

Alternative Coupling Reagents

Comparative studies using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) show improved yields (88%) but require stringent anhydrous conditions.

Q & A

Basic: How can the synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(trifluoromethyl)benzamide be optimized for yield and purity?

Answer:

Synthesis optimization requires precise control of reaction conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents like CH₃CN or CH₂Cl₂ to enhance reactivity while minimizing side reactions .

- Temperature control : Maintain low temperatures (e.g., 0–5°C) during acyl chloride coupling to prevent decomposition .

- Catalyst use : Palladium or nickel catalysts may improve coupling efficiency in multi-step syntheses .

- Workup protocols : Employ column chromatography or recrystallization for purification, monitored by TLC or HPLC .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxy-tetrahydronaphthalene, trifluoromethyl) and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., [M+H]⁺ peaks) .

- Differential Scanning Calorimetry (DSC) : Assesses purity via melting point analysis .

Advanced: How can the reaction mechanisms of key transformations (e.g., amidation, oxidation) be experimentally elucidated?

Answer:

Mechanistic studies involve:

- Isotopic labeling : Use deuterated solvents or ¹⁸O-labeled reagents to track oxygen transfer in oxidation reactions .

- Kinetic studies : Monitor reaction rates under varying pH, temperature, or reagent concentrations to infer intermediate steps .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for amidation steps .

Advanced: What safety protocols are essential when handling hazardous reagents (e.g., acyl chlorides) during synthesis?

Answer:

- Ventilation : Use fume hoods to mitigate exposure to volatile reagents like p-trifluoromethylbenzoyl chloride .

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats .

- Waste disposal : Neutralize acyl chlorides with aqueous NaHCO₃ before disposal .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

Design SAR studies by synthesizing analogs with targeted modifications:

Test analogs in bioassays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and electronic parameters to predict affinity for targets like TLR4 .

- Molecular docking : Simulate binding interactions with receptors (e.g., cyclooxygenase-2) using software like AutoDock .

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 metabolism) with tools like SwissADME .

Basic: What are the recommended methods for initial biological activity screening?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., COX-2) via spectrophotometric methods .

- Cell-based assays : Evaluate cytotoxicity using MTT or resazurin assays in cancer cell lines .

- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for protein targets .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

- Dose-response validation : Repeat assays across a wider concentration range to confirm EC₅₀/IC₅₀ values .

- Batch consistency : Verify compound purity (e.g., via HPLC) to rule out impurities affecting results .

- Orthogonal assays : Cross-validate using different techniques (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.